N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Description
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a pyrrolidine carboxamide group
Properties
IUPAC Name |
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13-16-7-4-5-9-18(16)26-19(13)14(2)22-20(25)24-10-6-8-17(24)15-11-21-23(3)12-15/h4-5,7,9,11-12,14,17H,6,8,10H2,1-3H3,(H,22,25)/t14-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOERCWKXKFUNFK-MBIQTGHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)NC(=O)N3CCCC3C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)[C@H](C)NC(=O)N3CCCC3C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable dihalide or through reductive amination.
Coupling Reactions: The final compound is obtained by coupling the benzofuran, pyrazole, and pyrrolidine intermediates using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of benzofuran-quinone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted benzofuran or pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide could be explored for its therapeutic potential. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
- N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxylate
- N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carbothioamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable molecule for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
